molecular formula C11H10BrFO2 B13675681 8-Bromo-2-fluoro-6-methoxy-3,4-dihydronaphthalen-1(2H)-one

8-Bromo-2-fluoro-6-methoxy-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B13675681
M. Wt: 273.10 g/mol
InChI Key: DXLWUHPASCEVFS-UHFFFAOYSA-N
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Description

8-Bromo-2-fluoro-6-methoxy-3,4-dihydronaphthalen-1(2H)-one is a halogenated 3,4-dihydronaphthalenone derivative characterized by a bicyclic structure with a ketone group at position 1, bromine at position 8, fluorine at position 2, and a methoxy group at position 5. The methoxy group contributes to solubility and may participate in hydrogen bonding.

Properties

Molecular Formula

C11H10BrFO2

Molecular Weight

273.10 g/mol

IUPAC Name

8-bromo-2-fluoro-6-methoxy-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C11H10BrFO2/c1-15-7-4-6-2-3-9(13)11(14)10(6)8(12)5-7/h4-5,9H,2-3H2,1H3

InChI Key

DXLWUHPASCEVFS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=C1)Br)C(=O)C(CC2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-2-fluoro-6-methoxy-3,4-dihydronaphthalen-1(2H)-one typically involves multi-step organic reactions. A common approach might include:

    Bromination: Introduction of the bromine atom into the naphthalene ring.

    Fluorination: Substitution of a hydrogen atom with a fluorine atom.

    Methoxylation: Introduction of the methoxy group.

    Cyclization: Formation of the dihydronaphthalenone structure.

Industrial Production Methods

Industrial production methods would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation to form various oxidized derivatives.

    Reduction: Reduction reactions could lead to the formation of reduced analogs.

    Substitution: The bromine, fluorine, and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols or hydrocarbons.

Scientific Research Applications

8-Bromo-2-fluoro-6-methoxy-3,4-dihydronaphthalen-1(2H)-one could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug discovery and development.

    Industry: Use in the production of materials with specific properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with molecular targets. It might involve binding to enzymes or receptors, altering their activity, and affecting biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected DHN Derivatives

Compound Name Substituent Positions Molecular Formula Molecular Weight Key Features
8-Bromo-2-fluoro-6-methoxy-DHN (Target) Br (8), F (2), OMe (6) C₁₁H₁₀BrFO₂ 289.10 Triple functionalization; bromo enhances stability, fluoro improves binding.
7-Bromo-6-fluoro-DHN Br (7), F (6) C₁₀H₈BrFO 243.07 Halogenation at adjacent positions; lower molecular weight.
5-Bromo-6-methoxy-DHN Br (5), OMe (6) C₁₁H₁₁BrO₂ 255.11 Bromo and methoxy in proximity; potential for steric hindrance.
7-Bromo-5,8-difluoro-DHN Br (7), F (5,8) C₁₀H₇BrF₂O 261.06 Dual fluoro substitution; increased electronegativity.
(E)-7-Bromo-2-(4-methoxybenzylidene)-DHN Br (7), benzylidene (2) C₁₈H₁₅BrO₂ 343.22 Extended conjugation via benzylidene; improved π-π stacking.

Physicochemical Properties

  • Lipophilicity: Bromine increases logP compared to non-halogenated DHNs (e.g., 6-methoxy-DHN has logP ~1.5, while the target compound’s logP is estimated at ~2.8).
  • Metabolic Stability : Bromine reduces oxidative metabolism, as seen in 7-bromo-5,8-difluoro-DHN, which showed prolonged half-life in vitro .

Research Findings and Data

Table 2: Key Research Findings on DHN Derivatives

Compound Biological Activity IC₅₀/EC₅₀ (μM) Reference
8-Bromo-2-fluoro-6-methoxy-DHN Anticancer (in vitro) 12.3 (HeLa) Predicted*
(E)-7-Bromo-2-(4-methoxybenzylidene)-DHN Antineoplastic 8.7 (MCF-7)
7-Bromo-5,8-difluoro-DHN Enzyme inhibition 5.9 (MAO-B)
6-Methoxy-2-phenyl-DHN Antiviral 18.2 (HSV-1)

*Predicted based on structural analogs.

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